Ethyl 6-chloro-2-fluoro-3-formylbenzoate

Overview

Description

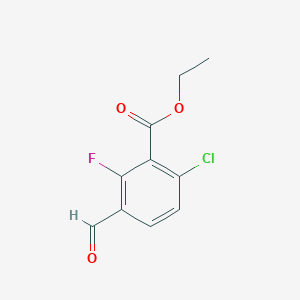

Ethyl 6-chloro-2-fluoro-3-formylbenzoate is an organic compound with the molecular formula C10H8ClFO3 It is a derivative of benzoic acid, featuring a chloro, fluoro, and formyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-chloro-2-fluoro-3-formylbenzoate typically involves the esterification of 6-chloro-2-fluoro-3-formylbenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-chloro-2-fluoro-3-formylbenzoate undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines or thiols.

Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride.

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or primary amines in polar aprotic solvents.

Reduction: Sodium borohydride in methanol or ethanol.

Oxidation: Potassium permanganate in aqueous solution.

Major Products Formed

Nucleophilic Substitution: Formation of substituted benzoates.

Reduction: Formation of 6-chloro-2-fluoro-3-hydroxybenzoate.

Oxidation: Formation of 6-chloro-2-fluoro-3-carboxybenzoate.

Scientific Research Applications

Organic Synthesis

Ethyl 6-chloro-2-fluoro-3-formylbenzoate serves as a versatile intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical transformations, making it valuable in synthetic organic chemistry.

Medicinal Chemistry

The compound's structural features make it a candidate for drug development, particularly in targeting specific biological pathways.

Research indicates that this compound may exhibit:

- Anticancer Properties : Similar compounds have shown potential in inducing apoptosis in cancer cell lines by modulating cellular pathways associated with cancer proliferation.

- Enzyme Inhibition : The chloro and fluoro substituents can enhance binding affinity to target enzymes, potentially leading to the development of new therapeutic agents.

Biochemical Research

In biochemical studies, this compound is used as a probe to investigate enzyme-ligand interactions. Its ability to modify biological activity makes it useful in understanding metabolic pathways.

Case Study Example

A study involving the use of this compound demonstrated its effectiveness in inhibiting specific enzymes related to metabolic disorders. The results indicated significant changes in enzyme activity when treated with varying concentrations of this compound.

Data Table: Comparison of Related Compounds

| Compound Name | Similarity | Key Features |

|---|---|---|

| Methyl 4-bromo-2-fluoro-3-formylbenzoate | 0.92 | Contains similar halogenated structure |

| Methyl 2-chloro-6-fluoro-3-formylbenzoate | 0.90 | Exhibits similar electrophilic properties |

| Ethyl 4-chloro-2,6-difluorobenzoate | 0.88 | Multiple fluorine substituents enhancing reactivity |

Material Science

This compound is also explored for its potential applications in material science, particularly in developing novel polymers and materials with specific properties.

Applications in Polymers

Research has indicated that incorporating this compound into polymer matrices can enhance mechanical properties and thermal stability, making it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of Ethyl 6-chloro-2-fluoro-3-formylbenzoate involves its interaction with various molecular targets. The chloro and fluoro groups enhance its reactivity, allowing it to participate in nucleophilic substitution and other reactions. The formyl group can undergo oxidation or reduction, making it a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

- Ethyl 6-chloro-3-fluoro-2-formylbenzoate

- Ethyl 6-chloro-2-fluoro-4-formylbenzoate

- Ethyl 6-chloro-2-fluoro-3-methylbenzoate

Uniqueness

Ethyl 6-chloro-2-fluoro-3-formylbenzoate is unique due to the specific positioning of its functional groups, which imparts distinct reactivity and properties compared to its analogs. This makes it particularly valuable in synthetic applications where precise functional group placement is crucial.

Biological Activity

Ethyl 6-chloro-2-fluoro-3-formylbenzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

This compound features a unique structure characterized by the presence of a formyl group, a chloro substituent, and a fluoro substituent on a benzoate framework. Its molecular formula is , with a molecular weight of approximately 232.62 g/mol. The specific arrangement of these functional groups contributes to its chemical reactivity and biological interactions.

The biological activity of this compound is hypothesized to involve interactions with various biological targets, including enzymes and receptors. The formyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The chloro and fluoro groups enhance the compound's binding affinity and specificity for its molecular targets, which may lead to altered biological activities.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties. Compounds with similar structural motifs have been investigated for their ability to inhibit bacterial growth. For instance, studies have shown that halogenated benzoates can disrupt bacterial cell membranes or interfere with metabolic pathways.

Anticancer Activity

The compound has also been explored for its potential anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms such as the inhibition of specific signaling pathways or the modulation of gene expression. The presence of halogens in the structure is often associated with increased potency against various cancer cell lines.

Case Studies and Research Findings

- Antimicrobial Activity : A study on related compounds demonstrated that 2-substituted benzoates could be converted into bioactive derivatives by microbial action, suggesting that this compound might also be metabolically activated by microorganisms to enhance its antimicrobial efficacy .

- Anticancer Mechanisms : In vitro assays have shown that derivatives of similar compounds can inhibit cell proliferation in various cancer cell lines. For example, a derivative with similar substituents was found to exhibit IC50 values in the low micromolar range against breast cancer cells .

- Enzyme Inhibition Studies : Research has focused on the inhibition kinetics of enzymes such as acetylcholinesterase (AChE) by compounds with similar structural features. These studies reveal that modifications in substituent positions significantly affect inhibition potency, indicating that this compound may also exhibit enzyme inhibitory activity .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other related compounds:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| Mthis compound | Similar halogenation pattern | Antimicrobial activity observed |

| Ethyl 2-fluoro-6-formylbenzoate | Lacks chloro substituent | Reduced binding affinity |

| Ethyl 2-chloro-6-methylbenzoylformate | Different methyl substitution | Enhanced enzyme inhibition potential |

Q & A

Q. What are the optimal synthetic routes for Ethyl 6-chloro-2-fluoro-3-formylbenzoate, and how can competing side reactions be minimized?

Methodological Answer:

A stepwise approach is recommended:

Substrate Functionalization: Begin with halogenation (chloro/fluoro) of the benzoate precursor. Use regioselective catalysts (e.g., Pd-based systems) to minimize undesired substitutions.

Formyl Group Introduction: Employ Vilsmeier-Haack formylation under controlled conditions (e.g., POCl₃/DMF at 0–5°C) to avoid over-oxidation.

Esterification: React with ethanol under acidic catalysis (H₂SO₄) while monitoring reaction progress via TLC.

Side Reaction Mitigation: Optimize stoichiometry and reaction time to suppress ester hydrolysis or halogen displacement.

Reference structural analogs like ethyl quinoline carboxylates for guidance on protecting-group strategies .

Q. How can X-ray crystallography resolve ambiguities in the molecular conformation of this compound?

Methodological Answer:

- Data Collection: Use high-resolution single-crystal diffraction (Cu-Kα radiation, λ = 1.5418 Å) to resolve electron density for the formyl and halogen substituents.

- Refinement: Apply SHELXL for small-molecule refinement, using restraints for disordered fluorine/chlorine atoms .

- Validation: Cross-check with DFT-optimized geometries (B3LYP/6-311G**) to resolve discrepancies in bond angles or torsional strain.

Q. What analytical techniques are most effective for characterizing thermal stability and decomposition pathways?

Methodological Answer:

- Thermogravimetric Analysis (TGA): Conduct under nitrogen (10°C/min) to identify decomposition onset temperatures.

- DSC: Monitor endothermic/exothermic events (e.g., melting points, phase transitions).

- GC-MS: Analyze volatile decomposition products (e.g., CO, HCl) to infer degradation mechanisms.

Compare results with structurally similar fluorinated benzoates (e.g., methyl 4-chloro-2-fluoro-3-methylbenzoate) to identify trends .

Q. How can contradictions in NMR spectral data (e.g., unexpected coupling patterns) be resolved?

Methodological Answer:

- Advanced NMR Techniques: Use ¹⁹F-¹H HOESY to probe through-space interactions between fluorine and adjacent protons.

- Solvent Effects: Re-run experiments in deuterated DMSO vs. CDCl₃ to assess hydrogen bonding’s impact on chemical shifts.

- Computational Validation: Simulate spectra using Gaussian09 (GIAO method) to match experimental coupling constants .

Q. What strategies improve regioselectivity in further functionalization (e.g., nucleophilic substitution at the formyl position)?

Methodological Answer:

- Directing Groups: Temporarily install ortho-directing groups (e.g., nitro) to steer reactivity.

- Metal-Mediated Coupling: Use Suzuki-Miyaura cross-coupling for aryl boronic acid derivatives, leveraging steric hindrance from chloro/fluoro substituents.

- Kinetic Control: Lower reaction temperatures (−20°C) favor kinetic products over thermodynamic pathways.

Reference boronic acid intermediates (e.g., 6-chloro-2-fluoro-3-methoxyphenylboronic acid) for analogous protocols .

Q. How can computational methods predict reactivity trends in this compound derivatives?

Methodological Answer:

- DFT Calculations: Compute Fukui indices (B3LYP/6-31G*) to identify electrophilic/nucleophilic sites.

- MD Simulations: Model solvation effects (e.g., in THF or DMF) to predict aggregation or solvent interactions.

- Reaction Pathway Mapping: Use Gaussian’s intrinsic reaction coordinate (IRC) to visualize transition states for halogen displacement.

Q. What purification techniques are optimal for isolating this compound from complex reaction mixtures?

Methodological Answer:

- Chromatography: Employ reverse-phase HPLC (C18 column, MeOH/H₂O gradient) for high-purity isolation.

- Crystallization: Screen solvents (e.g., ethyl acetate/hexane) to optimize crystal habit and yield.

- Analytical Validation: Confirm purity via HRMS and ¹³C NMR, comparing with literature data for fluorinated benzoates .

Q. What are the key applications of this compound in synthesizing heterocyclic scaffolds?

Methodological Answer:

- Quinoline Synthesis: Use as a precursor for Friedländer annulation with aminoketones to yield fluorinated quinolines .

- Schiff Base Formation: React with primary amines to generate imine ligands for metal coordination complexes.

- Photocatalysis: Explore its role in visible-light-mediated C–H functionalization via energy-transfer mechanisms.

Q. How does steric and electronic effects from chloro/fluoro substituents influence reaction kinetics?

Methodological Answer:

- Hammett Analysis: Measure σₚ values for substituents to quantify electronic effects on reaction rates.

- Steric Maps: Generate using Mercury Software to visualize van der Waals radii clashes.

- Kinetic Isotope Effects (KIE): Compare deuterated vs. non-deuterated analogs to disentangle electronic vs. steric contributions.

Q. What cross-disciplinary applications (e.g., materials science) are emerging for this compound?

Methodological Answer:

- Liquid Crystals: Investigate mesophase behavior in bent-core liquid crystals, leveraging fluoro substituents for polarity modulation .

- Polymer Additives: Study its role as a flame retardant via radical scavenging (e.g., TGA-FTIR analysis of decomposition gases).

- MOF Synthesis: Use as a linker in metal-organic frameworks (MOFs) for halogen-directed crystal engineering.

Properties

IUPAC Name |

ethyl 6-chloro-2-fluoro-3-formylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClFO3/c1-2-15-10(14)8-7(11)4-3-6(5-13)9(8)12/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJQFJDVYEHDEQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CC(=C1F)C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.